Elevated Lipophilicity (logP) Enabling Improved Membrane Partitioning Versus the Non-Brominated Isostere
The replacement of a hydrogen with a bromine at position 5 in the 2-hydroxy-3-isopropylacetophenone scaffold significantly increases lipophilicity. The target compound exhibits a calculated logP of 3.48 , whereas the non-brominated direct analog (2-hydroxy-3-isopropylacetophenone, CAS 104175-18-0) has a calculated logP of 2.72 [1]. This difference of +0.76 log units corresponds to an approximate 5.8-fold increase in octanol/water partition coefficient, indicating substantially enhanced passive membrane permeation and altered ADME disposition.
| Evidence Dimension | Octanol/water partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | 3.48 |
| Comparator Or Baseline | 2-Hydroxy-3-isopropylacetophenone (non-brominated): logP 2.72 |
| Quantified Difference | +0.76 log units (approx. 5.8× increase in P) |
| Conditions | Predicted logP reported by vendor databases using a proprietary fragment-based algorithm; reference method not disclosed |
Why This Matters
In medicinal chemistry procurement, logP directly impacts permeability, bioavailability, and off-target promiscuity risk—selecting the brominated analog ensures the intended ADME profile when the program requires logP >3.
- [1] yybyy.com. 2-Hydroxy-3-isopropylacetophenone chemical detail page, CAS 104175-18-0, logP 2.7182. Retrieved 2026-05-05. View Source
